
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide is a complex inorganic compound that consists of magnesium, iron, titanium, carbonate, and hydroxide ions This compound is of interest due to its unique combination of elements, which impart distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;iron(2+);titanium(4+);carbonate;hydroxide typically involves the co-precipitation method. This process includes the following steps:
Preparation of Solutions: Solutions of magnesium, iron, and titanium salts (such as magnesium chloride, iron(II) sulfate, and titanium(IV) chloride) are prepared.
Mixing and Precipitation: The solutions are mixed under controlled pH conditions, often using a base such as sodium hydroxide to induce precipitation.
Aging and Filtration: The precipitate is aged to allow for complete reaction and crystallization, followed by filtration to separate the solid product.
Washing and Drying: The precipitate is washed to remove impurities and then dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron(2+) ion can undergo oxidation to iron(3+), while titanium(4+) remains stable.
Substitution Reactions: The hydroxide and carbonate ions can participate in substitution reactions with other anions.
Acid-Base Reactions: The compound can react with acids to release carbon dioxide and form corresponding salts
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Acids: Hydrochloric acid or sulfuric acid can be used for acid-base reactions.
Bases: Sodium hydroxide or ammonium hydroxide can be used for precipitation reactions.
Major Products Formed
Oxidation: Iron(3+) compounds and titanium dioxide.
Acid-Base Reactions: Magnesium chloride, iron(III) chloride, and carbon dioxide.
Applications De Recherche Scientifique
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis and environmental remediation processes.
Materials Science: Investigated for its potential use in the development of advanced materials, such as nanocomposites and coatings.
Environmental Chemistry: Employed in water treatment processes to remove heavy metals and other contaminants.
Biomedical Applications: Studied for its potential use in drug delivery systems and as a component in bioactive materials
Mécanisme D'action
The mechanism by which magnesium;iron(2+);titanium(4+);carbonate;hydroxide exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are attributed to the presence of transition metals (iron and titanium), which facilitate redox reactions.
Adsorption: The hydroxide and carbonate ions provide sites for the adsorption of contaminants in water treatment applications.
Biological Interactions: In biomedical applications, the compound can interact with cellular components, promoting targeted drug delivery and enhancing biocompatibility
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Hydroxide: Commonly used as an antacid and laxative.
Iron(III) Hydroxide: Used in water treatment and as a pigment.
Titanium Dioxide: Widely used as a pigment and in photocatalysis.
Uniqueness
Magnesium;iron(2+);titanium(4+);carbonate;hydroxide is unique due to its multi-element composition, which imparts a combination of properties not found in simpler compounds. This makes it particularly valuable in applications requiring multifunctional materials.
Propriétés
Numéro CAS |
607729-37-3 |
|---|---|
Formule moléculaire |
CHFeMgO4Ti+5 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
magnesium;iron(2+);titanium(4+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.Mg.H2O.Ti/c2-1(3)4;;;;/h(H2,2,3,4);;;1H2;/q;2*+2;;+4/p-3 |
Clé InChI |
PJNORISTQMMWKC-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[Mg+2].[Ti+4].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
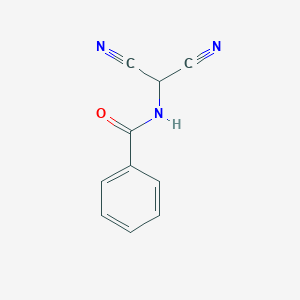
![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)
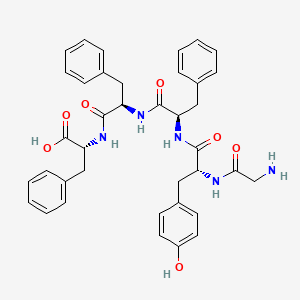
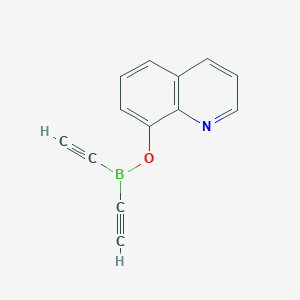
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
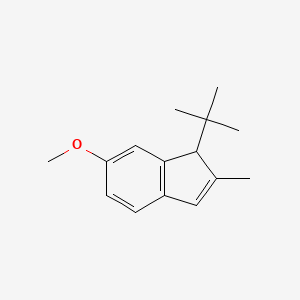
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
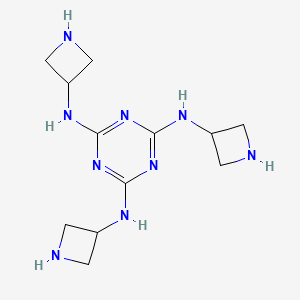
![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
